molecular formula C10H15NO4 B8012310 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B8012310
M. Wt: 213.23 g/mol
InChI Key: APYUCTKXUWRVCB-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[210]pentane-5-carboxylic acid is a complex organic molecule characterized by its bicyclic structure, an amine group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the Boc group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Uniqueness

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is unique due to its specific bicyclic structure and the presence of both Boc-protected amine and carboxylic acid groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-4-5-6(7(5)11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYUCTKXUWRVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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